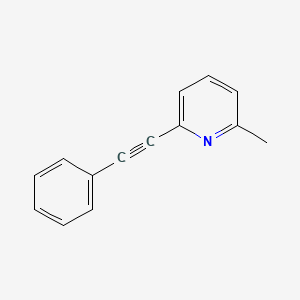

2-Methyl-6-(phenylethynyl)pyridine

Overview

Description

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a research drug that was one of the first compounds found to act as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 . It is used to treat Alzheimer’s disease (AD) and is a highly selective, non-competitive mGluR 5 metabotropic glutamate receptor antagonist .

Molecular Structure Analysis

The molecular formula of MPEP is C14H11N . The molecular weight is 193.249 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

MPEP has been used to investigate whether 3,4 (±) methylenedioxymethamphetamine (MDMA) could influence self-renewal via the mGlu5 receptor in mouse embryonic stem cells (mESCs) .Scientific Research Applications

Neuropharmacology: mGlu5 Receptor Modulation

MPEP is widely recognized for its role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It has been used in the development of mass spectrometry binding assays to quantify the binding at the mGlu5 allosteric site. This methodology is crucial for understanding the pharmacological properties of compounds targeting mGlu5 and has implications for the treatment of neurological disorders .

Photovoltaic Research: Organic Solar Cells

In the field of photovoltaic research, MPEP-based organic materials have been investigated for their potential use in solar cells. The compound’s π-conjugated molecular structure makes it suitable for absorbing sunlight and converting it into electrical energy. Studies have focused on the correlation between the structure of MPEP derivatives and their electronic properties, which are fundamental for the efficiency of organic solar cells .

Drug Discovery: Binding Kinetics Analysis

The binding kinetics of MPEP to its target receptors can be analyzed using mass spectrometry, providing a label-free alternative to traditional radioligand or fluorescence binding assays. This approach offers a more physiologically relevant condition for drug discovery projects, aiding in the careful consideration of drug-receptor interactions .

Material Science: Electronic Property Analysis

MPEP and its derivatives are used in material science to analyze electronic properties relevant to optoelectronic devices. The control of HOMO and LUMO energy levels in these compounds is essential for applications such as low band-gap materials in organic electronics .

Medical Research: Antidepressant and Anxiolytic Effects

MPEP has shown promise in preclinical studies for its antidepressant and anxiolytic effects. Its interaction with mGlu5 receptors suggests potential applications in developing treatments for mood disorders .

Addiction Studies: Morphine Withdrawal Effects

Research has indicated that MPEP can reduce the effects of morphine withdrawal, making it a compound of interest in addiction studies. Its ability to modulate neurotransmitter systems may contribute to the development of therapies for substance abuse .

Safety and Environmental Impact: Alternative to Radioligand Assays

The development of mass spectrometry binding assays using MPEP provides a safer and environmentally friendly alternative to radioligand assays. This reduces the need for radioactive materials, addressing safety precautions, special lab requirements, and waste disposal concerns .

Chemical Physics: Ligand-Target Interaction Studies

MPEP’s role in chemical physics involves the study of ligand-target interactions, which is critical for drug design. The compound’s selective antagonism of mGluR5 allows for the exploration of receptor dynamics and the development of targeted therapies .

Mechanism of Action

Future Directions

MPEP has been shown to produce neuroprotective effects following acute brain injury in animal studies . It was also shown to produce antidepressant and anxiolytic effects in animals, and to reduce the effects of morphine withdrawal . The main significance of MPEP has been as a lead compound to develop more potent and selective mGluR5 antagonists such as MTEP . Research using MPEP itself continues, and recently it was shown to reduce self-administration of nicotine, cocaine, ketamine, and heroin in animals .

properties

IUPAC Name |

2-methyl-6-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKHUASLBMWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042564 | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(phenylethynyl)pyridine | |

CAS RN |

96206-92-7 | |

| Record name | MPEP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)

![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)

![1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea](/img/structure/B1228927.png)

![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)

![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)

![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)

![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)